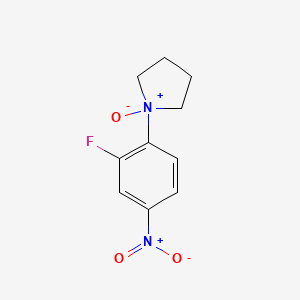

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide

説明

Structure

3D Structure

特性

CAS番号 |

922142-64-1 |

|---|---|

分子式 |

C10H11FN2O3 |

分子量 |

226.20 g/mol |

IUPAC名 |

1-(2-fluoro-4-nitrophenyl)-1-oxidopyrrolidin-1-ium |

InChI |

InChI=1S/C10H11FN2O3/c11-9-7-8(12(14)15)3-4-10(9)13(16)5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

InChIキー |

XHCNIBIAFYMZHV-UHFFFAOYSA-N |

正規SMILES |

C1CC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])F)[O-] |

製品の起源 |

United States |

準備方法

Method 1: Reduction of 2-Fluoro-4-nitrobenzonitrile

- Reagents : 2-Fluoro-4-nitrobenzonitrile, lithium aluminum hydride

- Conditions : Diethyl ether, reflux

- Yield : Approximately 39.2%

In this method, lithium aluminum hydride is used as a reducing agent to convert 2-fluoro-4-nitrobenzonitrile into the corresponding amine. The reaction is conducted in diethyl ether under reflux conditions for optimal conversion.

Method 2: Reductive Cyclization

- Reagents : Manganese(IV) oxide, dichloromethane

- Conditions : Room temperature, overnight stirring

- Yield : Approximately 30%

This method involves the use of manganese(IV) oxide to facilitate the reduction of a precursor compound derived from 2-fluoro-4-nitrobenzoic acid. The reaction is performed in dichloromethane and requires careful temperature control to achieve the desired product.

Method 3: Sulfonylation followed by Reduction

- Reagents : Sodium hydroxide, tetrahydrofuran

- Conditions : 5 - 20°C for 4 hours

- Yield : Approximately 90.6%

In this approach, sodium hydroxide is employed to generate a tosylate intermediate from 4-nitrobenzyl alcohol or its derivatives. The tosylate is then subjected to reduction to yield the final product with high efficiency.

The following table summarizes the key aspects of each preparation method:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reduction of Benzenitrile | Lithium aluminum hydride | Diethyl ether, reflux | 39.2 |

| Reductive Cyclization | Manganese(IV) oxide | Room temperature | 30 |

| Sulfonylation and Reduction | Sodium hydroxide | Tetrahydrofuran, 5 - 20°C | 90.6 |

The preparation of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide can be achieved through various methods, each offering different yields and operational complexities. The choice of method may depend on the availability of reagents, desired purity levels, and specific application requirements in research or industrial settings.

化学反応の分析

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.

Oxidation: The pyrrolidine ring can undergo further oxidation to form N-oxides or other oxidized derivatives using oxidizing agents like m-CPBA.

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized products.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide, as anticancer agents. For instance, compounds derived from pyrrolidine scaffolds have been evaluated for their ability to inhibit specific cancer cell lines. Research indicates that modifications in the substituents on the pyrrolidine ring can enhance potency against various cancer types by targeting specific molecular pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. The presence of the nitro group is known to enhance biological activity, making derivatives like this compound suitable candidates for developing new antibiotics . Studies have demonstrated that such compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.

Inhibition of Enzymatic Activity

Pyrrolidine derivatives have been investigated for their role as enzyme inhibitors. For example, research has shown that certain analogs can effectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes . The introduction of specific substituents on the pyrrolidine ring can modulate the binding affinity and selectivity towards these enzymes.

Neurological Applications

The potential neuroprotective effects of pyrrolidine derivatives have also been explored. Compounds similar to this compound have been studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems . This highlights their promise in treating conditions such as Alzheimer's disease and other cognitive disorders.

Table: Summary of Research Findings on this compound

作用機序

1-(2-フルオロ-4-ニトロフェニル)ピロリジン 1-オキシドの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ニトロ基はレドックス反応に関与することができ、フッ素原子は化合物の結合親和性と選択性に影響を与える可能性があります。ピロリジン環は構造的な剛性を提供し、タンパク質内の疎水性ポケットと相互作用して、化合物の生物学的活性を高めることができます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Non-Oxidized Pyrrolidine Analogs

1-(2-Fluoro-4-nitrophenyl)pyrrolidine (CAS 385380-74-5):

- Structure : Lacks the N-oxide group.

- Synthesis : Prepared via reaction of 3,4-difluoronitrobenzene with pyrrolidine in acetonitrile at 82°C .

- Physical Properties : Melting point 134–137°C; IR confirms nitro and fluoro substituents .

- Reactivity : The nitro group likely directs electrophilic substitution reactions, while the fluorine atom enhances electron-withdrawing effects.

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS 221198-29-4):

N-Oxide Derivatives

4-Fluoropyridine 1-oxide (CAS 1060804-45-6):

- Structure : Pyridine ring with fluorine and N-oxide.

- Applications : Used as a ligand or intermediate in organic synthesis; exhibits polarizability due to the N-oxide group .

- Comparison : The aromatic pyridine system differs from the benzene-pyrrolidine scaffold, but both share enhanced solubility from the N-oxide.

- 4-Chloro-3-fluoro-2-phenyl-pyridine 1-oxide (CAS 1019929-83-9): Structure: Chloro, fluoro, and phenyl substituents on a pyridine N-oxide. Synthesis: Requires multi-step halogenation and oxidation; optimized routes emphasize yield and purity .

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Key IR Bands of Selected Compounds

| Compound | NO₂ Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) |

|---|---|---|---|

| 1-(2-Fluoro-4-nitrophenyl)pyrrolidine | 1525, 1300 | 1258 | Not applicable |

| 4-Fluoropyridine 1-oxide | Not applicable | Not reported | ~1250–1150* |

*Inferred from pyridine N-oxide analogs.

生物活性

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide, with the CAS number 922142-64-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential through a comprehensive review of available literature.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrrolidine rings are versatile scaffolds in drug discovery. They have been associated with various pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.

This compound is believed to exert its effects through several mechanisms:

- Inhibition of Inflammatory Pathways : Similar compounds have been shown to modulate Toll-like receptor (TLR) signaling pathways, which play critical roles in the immune response. For instance, derivatives like 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine have demonstrated the ability to suppress NF-κB activation, thereby reducing inflammatory gene expression .

- Anticancer Activity : The presence of nitro groups in related compounds has been linked to enhanced cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis via pathways such as p53 activation and caspase cleavage .

Table 1: Summary of Biological Activities

Research Findings

Recent studies highlight the potential of this compound in various therapeutic contexts:

- Anti-inflammatory Effects : Research indicates that similar compounds can reduce inflammation by acting on TLR pathways, suggesting that this compound may also possess anti-inflammatory properties .

- Anticancer Properties : The cytotoxic effects observed in related pyrrolidine compounds suggest that this compound could be effective against various cancer cell lines. Further studies are needed to evaluate its IC50 values and mechanisms of action in specific cancer types .

- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups like nitro and fluoro enhances the biological activity of pyrrolidine derivatives. Understanding these relationships is crucial for optimizing the compound's efficacy .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyrrolidine and a fluoronitrobenzene derivative. A validated protocol includes:

- Solvent : Dimethylformamide (DMF) facilitates high-temperature reactions (150°C) due to its high boiling point and polarity .

- Base : Potassium carbonate (K₂CO₃) is used to deprotonate pyrrolidine, enhancing nucleophilicity .

- Reaction Time : 20 hours under reflux ensures complete substitution, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Workup : Extraction with ethyl acetate and washing with ammonium chloride removes unreacted amines.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ 7.61–6.75 ppm) and pyrrolidine protons (δ 3.33–1.96 ppm). The nitro group (C-NO₂) quenches aromatic proton splitting, simplifying integration .

- Elemental Analysis : Nitrogen content (theoretical: 7.99%, observed: 7.5%) confirms purity, with minor deviations attributed to hygroscopicity .

- IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and NO₂ (1520 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric) validate functional groups.

Q. How does the nitro group influence the compound’s stability under ambient conditions?

Methodological Answer: The electron-withdrawing nitro group increases electrophilicity at the para-position, making the compound susceptible to hydrolysis. Stability protocols include:

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent degradation.

- Handling : Use anhydrous solvents (e.g., DMF, DMSO) to minimize water exposure during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthesized batches?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Solvent Standardization : Use deuterated DMSO (DMSO-d₆) for NMR to avoid solvent-induced shifts .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation. For example, bond angles and torsion angles (e.g., C–C–N–O) can validate nitro group orientation.

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula.

Q. What experimental designs mitigate byproduct formation during synthesis?

Methodological Answer: Common byproducts include:

- Di-substituted derivatives : Result from over-alkylation. Mitigation involves:

- Stoichiometric control (1:1 molar ratio of fluoronitrobenzene to pyrrolidine) .

- Stepwise addition of reagents to limit excess nucleophile.

- N-Oxide degradation : Minimized by avoiding prolonged heating (>24 hours) and using radical scavengers (e.g., BHT).

Q. How can computational modeling predict reactivity in downstream applications?

Methodological Answer:

- DFT Calculations : Optimize geometry (e.g., Gaussian 16) to assess electron density maps. The nitro group’s Mulliken charges predict sites for nucleophilic attack (e.g., para-fluoro substitution) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, acetonitrile) to model reaction pathways.

Q. What strategies validate biological activity correlations with structural analogs?

Methodological Answer:

- SAR Studies : Compare with analogs like 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide . Key parameters include:

- Nitro group positioning (meta vs. para) for receptor binding.

- Pyrrolidine ring puckering (via X-ray crystallography) to assess steric effects .

- In Vitro Assays : Use enzyme inhibition models (e.g., cytochrome P450) to quantify metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。